molecular formula C10H15N3O B1454115 1-(4,6-Dimethyl-pyrimidin-2-yl)-pyrrolidin-3-ol CAS No. 1261233-89-9

1-(4,6-Dimethyl-pyrimidin-2-yl)-pyrrolidin-3-ol

Cat. No. B1454115
CAS RN: 1261233-89-9
M. Wt: 193.25 g/mol
InChI Key: JZNYEGZKDNSKKS-UHFFFAOYSA-N
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Description

1-(4,6-Dimethyl-pyrimidin-2-yl)-pyrrolidin-3-ol, also known as 4,6-Dimethyl-2-pyrimidinol, is a synthetic organic compound that has recently been studied for its potential applications in various scientific research areas. This compound is a derivative of pyrimidine, which is a heterocyclic organic compound with a five-membered ring structure. 4,6-Dimethyl-2-pyrimidinol has been found to possess a variety of biochemical and physiological activities, making it an attractive compound for various research areas.

Scientific Research Applications

Synthesis and Catalysis

Research has demonstrated that pyrimidine derivatives play a crucial role in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Specifically, 5H-pyrano[2,3-d]pyrimidine scaffolds, which share structural similarities with the compound , have been extensively investigated for their wide range of applicability. The synthesis of these scaffolds often employs hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, underlining the compound's potential in facilitating complex chemical reactions (Parmar, Vala, & Patel, 2023).

Biological and Medicinal Applications

Pyrimidine derivatives exhibit a vast array of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, and anti-inflammatory properties. Their anti-inflammatory effects, for example, are attributed to the inhibition of critical inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α. This broad spectrum of activities suggests the potential use of 1-(4,6-Dimethyl-pyrimidin-2-yl)-pyrrolidin-3-ol in developing novel therapeutic agents (Rashid et al., 2021).

Optoelectronic Materials

Quinazolines and pyrimidines, including structures similar to this compound, have been explored for their application in optoelectronic materials. These compounds are valuable for creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements due to their luminescent properties when incorporated into π-extended conjugated systems. The ability of these derivatives to form potent odorants in the volatilome of high-quality hazelnuts further illustrates their diverse applicability beyond medicinal chemistry (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Biochemical Analysis

Biochemical Properties

1-(4,6-Dimethyl-pyrimidin-2-yl)-pyrrolidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrazine pyrimidine derivatives, which are used in the synthesis of fluorescence chemosensors for bioimaging applications . The nature of these interactions often involves binding to specific active sites on enzymes or proteins, leading to changes in their activity or function.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of poly (ADP-ribose) polymerases (PARP-1), which are involved in DNA repair and cell survival . This modulation can lead to changes in cell function, including alterations in gene expression and metabolic activity.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes and inhibit or activate their activity. For instance, it has been found to inhibit PARP-1, leading to compromised DNA repair and increased cell death in cancer cells . This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing its normal function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its effectiveness . Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxicity . Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on cellular processes. Toxic or adverse effects at high doses include cell death and organ damage.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular components . These interactions can affect metabolic flux and metabolite levels within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. It can be transported by specific transporters or binding proteins that facilitate its movement across cell membranes . Once inside the cell, it may localize to specific compartments or accumulate in certain tissues, affecting its overall distribution and effectiveness.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to certain organelles or compartments within the cell through targeting signals or post-translational modifications . This localization can enhance its interaction with specific biomolecules and increase its effectiveness in modulating cellular processes.

properties

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-7-5-8(2)12-10(11-7)13-4-3-9(14)6-13/h5,9,14H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNYEGZKDNSKKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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